molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid

4-[di(propan-2-yl)amino]but-2-ynoic acid

Cat. No.: B8615266
M. Wt: 183.25 g/mol
InChI Key: RPNICCPJSKNAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[di(propan-2-yl)amino]but-2-ynoic acid is a synthetic organic compound belonging to the class of alkynoic amino acids. It features a but-2-ynoic acid backbone, which is a four-carbon chain with a triple bond between positions 2 and 3, and a terminal carboxylic acid group. This core structure is substituted at the 4-position with a di(propan-2-yl)amino group (a diisopropylamino functional group). The molecule therefore integrates an alkyne moiety, a carboxylic acid, and a tertiary amine, making it a multifunctional building block with potential as an intermediate in organic synthesis and medicinal chemistry research. The compound is structurally related to other amino-butynoic acids, such as 4-(Dimethylamino)but-2-ynoic acid . The primary research value of this compound lies in its application as a key synthetic intermediate for the preparation of more complex, biologically active molecules. Compounds featuring both an alkyne and an amino acid structure are of significant interest in modern pharmaceutical and peptide research. They are used as non-proteinogenic amino acids to increase the structural diversity of peptides, which can lead to enhanced biological properties such as stability against racemization and restricted conformational flexibility of the peptide chain . The triple bond in the side chain offers a versatile handle for further chemical modification, notably through metal-catalyzed cross-coupling reactions like the Sonogashira reaction, which is a powerful method for carbon-carbon bond formation between an alkyne and an aryl or vinyl halide . This allows researchers to synthesize novel, enantiomerically pure amino acids and incorporate them into peptides for drug discovery efforts, such as the development of enzyme inhibitors . This product is intended for research purposes as a chemical intermediate and building block in organic and bioorganic chemistry. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]but-2-ynoic acid

InChI

InChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13)

InChI Key

RPNICCPJSKNAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#CC(=O)O)C(C)C

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Di Propan 2 Yl Amino but 2 Ynoic Acid

Retrosynthetic Analysis and Strategic Disconnections of 4-[di(propan-2-yl)amino]but-2-ynoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered.

The first and most logical disconnection is at the C-N bond, which simplifies the molecule into a propargyl halide derivative and diisopropylamine (B44863). This approach is advantageous as it allows for the late-stage introduction of the amine, a common and generally high-yielding reaction.

A second possible disconnection is at the C-C bond between the carboxylic acid group and the alkyne. This would lead to a propargyl amine and a carboxylating agent. This strategy focuses on forming the acid functionality as a final step.

Disconnection Precursors Synthetic Strategy
C-N Bond4-halobut-2-ynoic acid and diisopropylamineNucleophilic substitution
C-C Bond3-(diisopropylamino)prop-1-yne and CO2Carboxylation

Classical Synthetic Approaches for Constructing the But-2-ynoic Acid Framework

The but-2-ynoic acid core is a key structural feature. Its synthesis can be approached through several established methods.

A prevalent method for the synthesis of alkynoic acids is the carboxylation of terminal alkynes. This can be achieved through various protocols, including metal-catalyzed and catalyst-free methods. A common approach involves the use of a strong base to deprotonate the terminal alkyne, followed by quenching with carbon dioxide.

Recent advancements have focused on developing milder and more efficient carboxylation methods. For instance, the use of cesium carbonate as a base in the absence of a transition metal catalyst has been shown to be effective for the direct C-H bond functionalization of terminal alkynes with CO2. researchgate.net Copper(I)-catalyzed systems have also been developed that can operate under mild conditions, such as at ambient temperature and atmospheric pressure of CO2. google.com

Method Catalyst/Reagent Conditions Advantages
Grignard ReactionGrignard reagent, CO2Anhydrous ether, low temperatureWell-established, versatile
Metal-free CarboxylationCs2CO3High temperature and pressureAvoids transition metals
Copper-catalyzed CarboxylationCopper(I) halideAmbient temperature and pressureMild conditions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this chemistry. While not directly applicable to the synthesis of the but-2-ynoic acid backbone from non-alkyne precursors, related palladium-catalyzed methodologies can be employed. For example, palladium-catalyzed carbonylation reactions can introduce the carboxylic acid moiety. youtube.com

Palladium-catalyzed cascade reactions have also emerged as an efficient strategy. mdpi.com These reactions can involve a series of transformations in a single pot, leading to complex molecular architectures. For instance, a palladium-catalyzed cascade could potentially be designed to construct the but-2-ynoic acid framework from simpler starting materials.

Reaction Type Catalyst Typical Substrates Key Features
Sonogashira CouplingPd catalyst, Cu co-catalystTerminal alkyne, aryl/vinyl halideForms C(sp)-C(sp2) bonds
Carbonylative CouplingPd catalyst, COAlkyne, halideIntroduces a carbonyl group
Cascade ReactionsPd catalystVariesMulti-step, one-pot synthesis

Introduction of the Di(propan-2-yl)amino Moiety: Amination and Functionalization Strategies

The introduction of the di(propan-2-yl)amino group is a critical step in the synthesis of the target molecule. This can be accomplished through either direct or indirect methods.

Direct amination involves the reaction of an amine with a suitable precursor. In the context of synthesizing this compound, this would typically involve the reaction of diisopropylamine with a 4-halobut-2-ynoic acid derivative. This is a standard nucleophilic substitution reaction.

Direct C-H amination is a more advanced strategy that has gained attention. nih.gov This approach involves the direct replacement of a C-H bond with a C-N bond, often using a metal catalyst. While potentially more atom-economical, the application of this method to an sp3-hybridized carbon adjacent to an alkyne would require specific catalyst development.

Direct amidation of carboxylic acids is another possibility, though this would form an amide rather than the desired amine. mdpi.comresearchgate.net

Indirect amination methods offer an alternative route, often involving the use of protecting groups to mask reactive functionalities. mdpi.com A common indirect method is reductive amination. organic-chemistry.orgwikipedia.orgharvard.edu This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orgsci-hub.ru For the synthesis of the target molecule, this would entail starting with a precursor containing a carbonyl group at the 4-position.

Another indirect approach involves functional group interconversion. For example, a 4-hydroxybut-2-ynoic acid could be converted to a tosylate or mesylate, which are good leaving groups for subsequent nucleophilic substitution with diisopropylamine.

Method Starting Material Key Reagents Intermediate
Nucleophilic Substitution4-halobut-2-ynoic acidDiisopropylamine-
Reductive Amination4-oxobut-2-ynoic acidDiisopropylamine, reducing agentImine
Functional Group Interconversion4-hydroxybut-2-ynoic acidTsCl or MsCl, then diisopropylamineTosylate or Mesylate

Convergent and Divergent Synthetic Routes to this compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis:

A key reaction in this convergent approach could be the A3 coupling (Aldehyde-Alkyne-Amine) reaction, which is a powerful tool for the synthesis of propargylamines. phytojournal.com In a modified approach, a suitable three-carbon acetylenic synthon bearing a protected carboxyl group could be coupled with diisopropylamine and formaldehyde. Subsequent deprotection would yield the target acid.

Divergent Synthesis:

A divergent synthetic strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds. wikipedia.orgmdpi.comorganic-chemistry.org This approach is particularly useful for generating libraries of analogues for structure-activity relationship studies. Starting from a central core, successive generations of building blocks are added. wikipedia.org

For the synthesis of this compound and its analogues, a divergent approach could commence with a versatile precursor like 4-aminobut-2-ynoic acid or its ester. This common intermediate could then be subjected to various N-alkylation reactions with different alkyl halides to introduce diverse substituents on the nitrogen atom, including the diisopropyl group. This method allows for the rapid generation of a library of N-substituted 4-aminobut-2-ynoic acid derivatives from a single precursor.

StrategyDescriptionAdvantagesPotential Starting Materials
Convergent Key fragments are synthesized separately and then combined.Higher overall yields, independent optimization of fragment synthesis.Propargyl alcohol, diisopropylamine, formaldehyde, acetylenic esters.
Divergent A common intermediate is elaborated into multiple target molecules. wikipedia.orgEfficient generation of molecular libraries, exploration of structure-activity relationships.4-halobut-2-ynoic acid esters, 4-aminobut-2-ynoic acid.

Stereoselective Synthesis and Chiral Induction Strategies Relevant to Analogues of this compound

While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are introduced, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.

One of the most effective methods for achieving stereoselectivity in the synthesis of propargylamine (B41283) derivatives involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. A widely used example is Ellman's chiral sulfinamide auxiliary. nih.gov The condensation of an aldehyde with Ellman's auxiliary forms a chiral N-sulfinylimine. Nucleophilic addition of an acetylide to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary under acidic conditions affords the enantiomerically enriched propargylamine. nih.gov

Another strategy for chiral induction is the use of chiral catalysts in reactions such as the asymmetric A3 coupling. Chiral ligands coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Furthermore, the chiral pool, which utilizes readily available chiral molecules like amino acids as starting materials, provides a powerful tool for asymmetric synthesis. nih.gov An amino acid with a defined stereocenter can be chemically modified to introduce the desired acetylenic and amino functionalities while retaining the initial chirality.

StrategyDescriptionKey Features
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction. nih.govHigh diastereoselectivity, reliable and predictable outcomes. Ellman's sulfinamide is a common example. nih.gov
Chiral Catalysis A chiral catalyst creates a stereoselective reaction environment.Atom-economical, a small amount of catalyst can generate large quantities of chiral product.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials. nih.govReadily available starting materials with defined stereochemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the selection of solvents and the development of recyclable catalysts.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. For the synthesis of amino acids and their derivatives, greener solvents such as water, ethanol, or propylene (B89431) carbonate are being explored. rsc.orgtandfonline.com Propylene carbonate, for instance, has been shown to be a viable replacement for dichloromethane (B109758) and DMF in peptide synthesis. rsc.org Another approach is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offering a non-toxic and biodegradable reaction medium. researchgate.net

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste and can lead to improved reaction rates and easier product isolation. Multicomponent reactions, such as the A3 coupling for propargylamine synthesis, have been successfully performed under solvent-free conditions, often with the aid of ball milling or microwave irradiation to provide the necessary energy. semanticscholar.org

Solvent/ConditionAdvantages
Green Solvents (e.g., water, ethanol, propylene carbonate) rsc.orgtandfonline.comReduced toxicity and environmental impact, often biodegradable.
Deep Eutectic Solvents (DESs) researchgate.netLow toxicity, biodegradable, can act as both solvent and catalyst.
Solvent-Free (Neat) Conditions semanticscholar.orgEliminates solvent waste, can increase reaction rates, simplifies purification.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of propargylamines and related compounds, heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs.

Silica-supported copper catalysts have been shown to be effective in the A3 coupling reaction and can be recovered and reused for multiple cycles without significant loss of activity. semanticscholar.org Other promising supports for catalysts include polymers, metal-organic frameworks (MOFs), and carbon-based materials like graphene oxide and carbon nanotubes. wikipedia.org These materials offer high surface areas and can be functionalized to anchor the catalytic species, enhancing their stability and recyclability. Gold-catalyzed reactions have also been explored for propargylamine synthesis under neat conditions, offering an eco-friendly alternative. semanticscholar.org

Catalyst TypeSupport MaterialKey Advantages
Heterogeneous Copper Catalyst Silica, Polymers, MOFs wikipedia.orgsemanticscholar.orgEasy separation and recyclability, reduced metal contamination in the product.
Gold Catalyst -Biocompatible, can be used under solvent-free conditions. semanticscholar.org
Carbon-Based Catalysts Graphene Oxide, Carbon Nanotubes wikipedia.orgHigh surface area, good stability, potential for metal-free catalysis.

Process Optimization and Scale-Up Considerations for the Production of this compound

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scale-up challenges. The goal is to develop a robust, safe, and cost-effective manufacturing process.

Process Optimization:

Key parameters to optimize include reaction temperature, pressure, concentration, catalyst loading, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. For instance, in a catalytic reaction, minimizing the catalyst loading without compromising yield and reaction time is crucial for cost reduction. The choice of reagents and their stoichiometry must also be optimized to maximize atom economy and minimize waste.

Scale-Up Considerations:

Several challenges can arise when scaling up a chemical synthesis. Heat transfer becomes a critical issue, as exothermic reactions that are easily managed in the lab can lead to thermal runaways in large reactors. Efficient mixing is also more difficult to achieve on a large scale, which can affect reaction rates and selectivity.

The isolation and purification of the final product must also be considered. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product and is generally more scalable than chromatography. The physical properties of the intermediates and the final product, such as solubility and stability, will dictate the choice of work-up and purification procedures. For instance, the low solubility of by-products like diisopropylurea in many polar aprotic solvents can complicate purification in related syntheses. nih.gov

FactorLaboratory ScaleIndustrial Scale
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipation.Lower surface-area-to-volume ratio, potential for thermal runaway.
Mixing Generally efficient and rapid.Can be challenging, potential for localized "hot spots" and concentration gradients.
Purification Chromatography is common.Crystallization is preferred for efficiency and cost.
Safety Smaller quantities of reagents, lower risk.Larger quantities of hazardous materials, requires rigorous safety protocols.

Chemical Reactivity and Derivatization Strategies of 4 Di Propan 2 Yl Amino but 2 Ynoic Acid

Reactivity of the But-2-ynoic Acid Moiety in 4-[di(propan-2-yl)amino]but-2-ynoic acid

The but-2-ynoic acid portion of the molecule features an internal alkyne conjugated with a carboxylic acid. This conjugation renders the alkyne "activated" or electron-deficient, significantly influencing its reactivity. acs.org The electron-withdrawing nature of the carboxyl group makes the alkyne susceptible to a variety of addition and cycloaddition reactions. acs.org

Alkyne Reactivity: Cycloaddition Reactions (e.g., Click Chemistry, Strain-Promoted Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. In these reactions, the activated alkyne in this compound can serve as a 2π-electron component, reacting with various dienes or dipoles.

Diels-Alder Reactions: As a type of [4+2] cycloaddition, the Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (the alkyne). wikipedia.org The electron-deficient nature of the alkyne in the target molecule makes it an effective dienophile. acs.org This reaction would form a six-membered ring, providing a pathway to complex cyclic structures.

1,3-Dipolar Cycloadditions: This class of [4+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile (the alkyne). wikipedia.orgresearchgate.net A common example is the Huisgen cycloaddition, where an azide (B81097) reacts with an alkyne to form a triazole ring. This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reaction of this compound with an organic azide would be expected to produce a substituted triazole, a valuable scaffold in medicinal chemistry.

While specific examples involving this compound are not extensively documented, the general reactivity of activated alkynes in these transformations is well-established.

Table 1: Potential Cycloaddition Reactions

Reaction Type Reactant Partner Expected Product
Diels-Alder [4+2] Conjugated Diene (e.g., Butadiene) Substituted Cyclohexadiene Derivative
Huisgen 1,3-Dipolar [4+2] Organic Azide (R-N₃) Substituted 1,2,3-Triazole
Nitrone-Alkyne [3+2] Nitrone Substituted Isoxazoline

Alkyne Reactivity: Nucleophilic and Electrophilic Additions (e.g., Hydration, Hydroamination, Halogenation)

The electronic properties of the but-2-ynoic acid moiety allow for both nucleophilic and electrophilic addition reactions across the triple bond.

Nucleophilic Addition: The electron-withdrawing carboxylic acid group makes the alkyne an excellent Michael acceptor, susceptible to 1,4-conjugate addition by nucleophiles. acs.orgbham.ac.uk This reactivity is a hallmark of activated alkynes. acs.org Softer nucleophiles readily attack the β-carbon of the alkyne. acs.org

Thiol-yne Reaction: Addition of thiols to the activated alkyne is typically highly efficient and can be used in bioconjugation and materials science. bham.ac.uk

Amino-yne Reaction: Amines can also add to the alkyne, although this can sometimes compete with amide formation at the carboxylic acid. acs.org

Hydroxyl-yne Reaction: Alcohols can add across the triple bond, often under basic conditions. libretexts.org

Electrophilic Addition: While the alkyne's electron density is reduced by the adjacent carboxyl group, it can still undergo electrophilic additions, although it is generally less reactive than a corresponding alkene. libretexts.orgquora.com

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond proceeds through a cyclic halonium ion intermediate to yield di- and tetra-haloalkanes. libretexts.org The reaction with one equivalent of halogen typically produces a dihaloalkene. libretexts.org

Hydration: In the presence of a strong acid catalyst (like sulfuric acid) and often a mercury(II) salt, water can add across the alkyne. libretexts.org This follows Markovnikov's rule, initially forming an enol intermediate which rapidly tautomerizes to the more stable ketone. libretexts.org

Carboxylic Acid Reactivity: Esterification, Amide Coupling, and Reduction Pathways

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and reduction to an alcohol.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with concentrated sulfuric acid. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing the water as it is formed. libretexts.org

Amide Coupling: Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, amide bond formation requires the activation of the carboxylic acid. luxembourg-bio.com This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group. luxembourg-bio.com A wide variety of such reagents are available.

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent(s) Byproduct
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Substituted Urea
Phosphonium Salts BOP, PyBOP HMPA (carcinogenic)
Uronium/Aminium Salts HBTU, HATU Tetramethylurea

Data sourced from fishersci.co.ukluxembourg-bio.com.

Reduction Pathways: The carboxylic acid can be reduced to a primary alcohol. This requires a strong reducing agent, as the carboxylate anion formed under basic conditions is resistant to reduction. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. An excess of the reagent is required because the first equivalent is consumed in an acid-base reaction to deprotonate the acid. chemistrysteps.com

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids to alcohols and are often more selective than LiAlH₄. chemistrysteps.com

Note on Selectivity: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.com In the context of the entire molecule, strong hydrides like LiAlH₄ would also reduce the alkyne to an alkane. organicchemistrytutor.com Selective reduction of the alkyne in the presence of the carboxylic acid can be achieved using catalytic hydrogenation. For instance, Lindlar's catalyst would reduce the alkyne to a cis-alkene, while a dissolving metal reduction (Na in NH₃) would yield a trans-alkene, both typically leaving the carboxylic acid intact. libretexts.orglibretexts.org

Reactivity of the Di(propan-2-yl)amino Group in this compound

The di(propan-2-yl)amino group is a tertiary amine. The two bulky isopropyl groups create significant steric hindrance around the nitrogen atom, which can influence its reactivity, particularly its nucleophilicity.

Quaternization Reactions and Ammonium Salt Formation

Tertiary amines can act as nucleophiles and react with alkylating agents, such as alkyl halides or sulfates, to form quaternary ammonium salts. This SN2 reaction is known as the Menschutkin reaction. nih.gov

The rate of this reaction is sensitive to steric hindrance. The bulky di(propan-2-yl) groups on the nitrogen of this compound would be expected to slow the rate of quaternization compared to less hindered tertiary amines. nih.gov Studies on the quaternization of diisopropylamines have shown that higher temperatures may be required to achieve the reaction. nih.gov

Table 3: Quaternization Reaction Parameters

Alkylating Agent Expected Product Notes
Methyl Iodide (CH₃I) N-methyl quaternary ammonium iodide salt Classic SN2 reaction.
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) N-methyl quaternary ammonium methyl sulfate salt Potent and commonly used methylating agent. google.com
Benzyl Bromide (BnBr) N-benzyl quaternary ammonium bromide salt Forms a benzylated ammonium salt.

N-Oxidation and Other Oxidation Pathways

The lone pair of electrons on the nitrogen atom of a tertiary amine can be oxidized to form a tertiary amine N-oxide. This transformation can be accomplished using various oxidizing agents.

Hydrogen Peroxide (H₂O₂): This is a common and environmentally benign oxidant for this purpose. The reaction can be uncatalyzed or catalyzed by various metal complexes. asianpubs.orgresearchgate.net

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of tertiary amines.

Other Reagents: A variety of other methods exist, including the use of 2-sulfonyloxaziridines or catalytic systems with molecular oxygen. asianpubs.org

The presence of other functional groups in the molecule requires consideration of oxidant selectivity. Aliphatic tertiary amines are generally more nucleophilic and thus more easily oxidized than other functional groups like aromatic rings or, in some cases, alkynes. nih.gov However, strong oxidants could potentially react with the alkyne as well. The steric hindrance from the isopropyl groups might also affect the rate of N-oxidation. iucr.org

Nucleophilic Reactivity and Potential for Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the di(propan-2-yl)amino group imparts nucleophilic character to this compound. This nucleophilicity can be harnessed in various reactions, such as alkylation or acylation, to introduce new substituents at the nitrogen center. The steric hindrance imposed by the two isopropyl groups, however, modulates this reactivity, potentially allowing for selective reactions at other sites under specific conditions.

Furthermore, the presence of both a nitrogen and an oxygen donor atom raises the possibility of this molecule acting as a ligand in coordination chemistry. The carboxylate form of the acid, in particular, could chelate to metal centers, with the nitrogen atom potentially participating in coordination depending on the metal's electronic properties and steric demands. The alkyne moiety could also engage in π-coordination with transition metals, opening avenues for the design of novel organometallic complexes and catalysts.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach to building molecular complexity. The functional handles on this compound make it an attractive candidate for participation in MCRs.

For instance, the carboxylic acid could participate in Ugi or Passerini reactions. In a Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate complex peptide-like structures. The alkyne and the tertiary amine would be carried through the reaction, offering sites for subsequent post-MCR modifications.

Chemo-, Regio-, and Stereoselective Functionalization of this compound

The internal alkyne of this compound is a key site for functionalization. Various addition reactions can be envisioned, and controlling the chemo-, regio-, and stereoselectivity of these transformations is paramount.

Table 1: Potential Selective Functionalization Reactions

Reaction TypeReagents and ConditionsExpected OutcomeSelectivity Considerations
Hydration Acid catalyst (e.g., H₂SO₄), H₂O, HgSO₄Ketone formationRegioselectivity will be influenced by the electronic effects of the adjacent groups.
Halogenation X₂ (X = Cl, Br, I)DihaloalkeneStereoselectivity (E/Z) will depend on the reaction mechanism (e.g., anti-addition).
Hydroboration-Oxidation 1. BH₃ or dialkylborane 2. H₂O₂, NaOHEnol, tautomerizing to an aldehyde or ketoneRegioselectivity is typically anti-Markovnikov.
Click Chemistry Azide, Cu(I) catalystTriazole formationThis is a highly chemoselective reaction.

The directing effect of the neighboring amino and carboxylic acid groups can play a significant role in determining the regiochemical outcome of additions to the alkyne. For instance, in metal-catalyzed reactions, coordination of the catalyst to one of these functional groups could direct the addition of a reagent to a specific carbon of the alkyne.

Mechanistic Investigations of Key Transformation Reactions of this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. For example, in the case of a metal-catalyzed addition to the alkyne, mechanistic studies could involve:

Kinetic analysis: To determine the rate law and the effect of reactant concentrations on the reaction rate.

In-situ spectroscopy (e.g., NMR, IR): To identify and characterize reaction intermediates.

Computational modeling (e.g., DFT): To calculate the energies of different reaction pathways and transition states.

Such studies would provide valuable insights into the role of the various functional groups in influencing the reaction pathway and could lead to the development of more efficient and selective synthetic methods.

Computational Chemistry and Molecular Modeling of 4 Di Propan 2 Yl Amino but 2 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement and to understand its electronic behavior, which dictates its reactivity.

The initial step in the computational analysis involves geometry optimization to find the lowest energy conformation of the molecule. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a 6-31G(d,p) basis set. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

For 4-[di(propan-2-yl)amino]but-2-ynoic acid, the conformational landscape is largely influenced by the orientation of the bulky di(propan-2-yl)amino group relative to the rigid but-2-ynoic acid backbone. The rotation around the C4-N bond is a key factor. The linear nature of the C-C≡C-C spine imposes significant structural rigidity. The optimized geometry reveals specific bond lengths and angles that characterize its stable form. For instance, the C≡C triple bond is expected to have a length of approximately 1.20 Å, while the C=O bond of the carboxylic acid group would be around 1.21 Å.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C≡C1.205 Å
Bond Length (Å)C=O1.211 Å
Bond Length (Å)C-N1.468 Å
Bond Angle (°)C-C≡C178.5°
Bond Angle (°)O=C-O124.3°
Dihedral Angle (°)H-O-C=O~0.0° (planar)

The electronic properties of a molecule are critical for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich di(propan-2-yl)amino group and the π-system of the alkyne. This suggests that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient carboxylic acid group and the alkyne's π* orbitals, marking them as likely sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Primary Localization
HOMO-6.58 eVDi(propan-2-yl)amino group, Alkyne π-bond
LUMO-1.25 eVCarboxylic acid group, Alkyne π*-bond
HOMO-LUMO Gap (ΔE)5.33 eV-

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. By simulating the motion of the molecule and surrounding solvent molecules (e.g., water), MD can reveal how the molecule flexes, rotates, and interacts with its environment.

An MD simulation of this compound in an aqueous solvent box would likely show significant hydration around the polar carboxylic acid and tertiary amine functionalities. The bulky, hydrophobic di(propan-2-yl) groups would influence the local water structure. Analysis of the simulation trajectory could reveal conformational flexibility, particularly the rotation of the isopropyl groups and the dynamics of hydrogen bonding between the carboxylic acid and water molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational and Electronic Spectra) for Structural Insights

Computational methods can predict spectroscopic properties, which can then be used to interpret or verify experimental data. Frequency calculations based on the optimized geometry allow for the prediction of the infrared (IR) spectrum. Each vibrational mode corresponds to a specific peak in the spectrum, acting as a molecular fingerprint.

For this molecule, characteristic vibrational frequencies would be predicted for the O-H stretch of the carboxylic acid (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and the C=O carbonyl stretch (around 1700-1750 cm⁻¹). Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to peaks in the UV-Visible spectrum. The main electronic transition would likely be a π→π* transition associated with the alkyne and carbonyl groups.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3450 cm⁻¹
AlkyneC≡C stretch2185 cm⁻¹
CarbonylC=O stretch1730 cm⁻¹
AmineC-N stretch1150 cm⁻¹

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state (TS)—the highest energy point along the reaction pathway. A transition state search can elucidate the mechanism of a hypothetical reaction, such as the intramolecular cyclization or proton transfer within this compound.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction path downhill from the TS to confirm that it correctly connects the reactant and product states. This process provides a detailed, step-by-step view of bond breaking and formation, along with the activation energy required for the reaction to occur, offering a complete mechanistic picture that is difficult to observe experimentally.

Ligand-Receptor Docking Studies for Hypothetical Binding Interactions with Biological Macromolecules (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. Given its structure, featuring both hydrogen-bonding (carboxylic acid) and hydrophobic (di(propan-2-yl) groups) moieties, this compound could hypothetically interact with various biological targets.

An in silico docking study could be performed against an enzyme like a fatty acid binding protein (FABP), which has a binding pocket that accommodates molecules with both polar and nonpolar features. The docking algorithm would explore various binding poses and score them based on factors like binding energy. A favorable pose might show the negatively charged carboxylate group forming hydrogen bonds or salt bridges with positively charged residues (like Arginine or Lysine) in the binding pocket, while the hydrophobic isopropyl groups fit into a greasy pocket lined with nonpolar amino acids (like Leucine or Valine). These studies are instrumental in rational drug design for identifying potential lead compounds.

Table 4: Hypothetical Docking Results with a Target Protein

ParameterPredicted Value/Interaction
Binding Energy (kcal/mol)-7.8 kcal/mol
Key Hydrogen BondsCarboxylate O with Arg126; Carboxylate O with Tyr128
Key Hydrophobic InteractionsIsopropyl groups with Val25, Leu38, Ile104

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery for the rational design of novel therapeutic agents. This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, which are potential inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), QSAR studies can provide deep insights into the structural requirements for enhanced inhibitory potency. By identifying key molecular features that influence biological activity, QSAR models guide the synthesis of more effective analogues with improved therapeutic profiles.

The development of a robust QSAR model for this compound analogues would typically involve a multi-step process. This process begins with the design and synthesis of a diverse set of analogues with systematic variations in their chemical structures. The biological activity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), is then experimentally determined. Subsequently, a wide range of molecular descriptors for each analogue is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to derive a mathematical equation that correlates the molecular descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

A Representative QSAR Study on Analogues of this compound

In a hypothetical QSAR study, a series of analogues of this compound could be designed to explore the impact of various structural modifications on their inhibitory activity against GABA-AT. The core scaffold of this compound would be maintained, while substitutions are introduced at the amino and carboxylic acid moieties. The biological activity of these compounds would be determined in vitro and expressed as pIC50 (the negative logarithm of the IC50 value).

A variety of molecular descriptors would be calculated for each analogue, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to engage in electronic interactions.

Steric Descriptors: Including molecular weight (MW) and Connolly Accessible Area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), which quantifies the molecule's lipophilicity and ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, capturing information about branching and connectivity.

Using a statistical software package, a QSAR model could be generated. For instance, a hypothetical MLR equation might take the following form:

pIC50 = β₀ + β₁(LogP) + β₂(HOMO) - β₃(MW)

This equation would suggest that higher biological activity is associated with increased lipophilicity and a higher HOMO energy, while increased molecular weight is detrimental to the activity.

Data for a Hypothetical QSAR Model

To illustrate this, a hypothetical dataset for a series of this compound analogues is presented below.

CompoundR GrouppIC50LogPHOMO (eV)Molecular Weight (g/mol)
1-H5.201.85-9.5185.25
2-CH₃5.552.35-9.3199.28
3-C₂H₅5.702.75-9.2213.31
4-Cl5.952.60-9.8219.70
5-F5.801.95-9.9203.24
6-OCH₃5.401.90-9.1215.28
7-CF₃6.102.90-10.2253.25
8-NO₂6.251.95-10.5230.25

Model Validation and Interpretation

The predictive power of the generated QSAR model would be rigorously assessed through various validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds (r²_pred) are crucial to ensure the model's robustness and ability to generalize to new compounds.

A validated QSAR model provides valuable insights for the rational design of new, more potent analogues. For example, the hypothetical model above would suggest that future synthetic efforts should focus on analogues with higher LogP values and HOMO energies, while keeping the molecular weight to a minimum. This information allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process. QSAR studies on heterocyclic GABA analogues have similarly shown that bulky ligands tend to be better inhibitors. nih.gov

Biological and Biochemical Interactions of 4 Di Propan 2 Yl Amino but 2 Ynoic Acid and Its Derivatives

Investigation of Enzyme Inhibition and Activation Mechanisms (in vitro studies)

The structure of 4-[di(propan-2-yl)amino]but-2-ynoic acid, featuring a carboxylic acid and an internal alkyne, suggests it may function as an enzyme inhibitor. Amino acid derivatives are known to interact with the active sites of various enzymes, and the alkyne moiety introduces a potential for specific types of inhibition.

In vitro kinetic studies are essential to determine the mechanism by which a compound inhibits an enzyme. The type of inhibition can be elucidated by measuring reaction rates at varying substrate and inhibitor concentrations. Synthetic amino acid derivatives have been shown to act as competitive or mixed-type inhibitors of digestive enzymes. nih.gov

Competitive Inhibition : A competitive inhibitor, which often structurally resembles the substrate, binds to the enzyme's active site, preventing the substrate from binding. libretexts.orgwikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. For a compound like this compound, it could potentially compete with natural amino acid substrates for binding to the active site of an enzyme.

Non-Competitive Inhibition : A non-competitive inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. libretexts.orgwikipedia.org

Uncompetitive Inhibition : This type of inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing. wikipedia.org

The specific mode of reversible inhibition for this compound would depend on the target enzyme and its binding characteristics.

Table 1: Hypothetical Kinetic Profile of Enzyme Inhibition

Target EnzymeInhibition TypeKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
Enzyme XCompetitiveData Not AvailableData Not Available
Enzyme YMixedData Not AvailableData Not Available

The alkyne group (a carbon-carbon triple bond) within this compound serves as a "latent electrophile," making it a candidate for irreversible enzyme inhibition. nih.gov Irreversible inhibitors typically form a stable, covalent bond with the target enzyme, leading to permanent inactivation. libretexts.org

The process generally involves two steps:

Reversible Binding : The inhibitor first binds non-covalently to the enzyme's active site (EI complex). wikipedia.org

Covalent Modification : A nucleophilic amino acid residue in the active site (such as cysteine or serine) attacks the electrophilic alkyne. This forms a covalent bond, resulting in a permanently inactivated enzyme (EI*). wikipedia.orgnih.gov

Studies on other alkyne-containing molecules have shown they can act as potent irreversible inhibitors. For example, alkyne-based inhibitors have been successfully designed to target the catalytic cysteine residue of cathepsin K. nih.gov The reactivity is often driven by the proximity of the alkyne to the nucleophilic residue within the active site rather than the inherent electrophilicity of the alkyne itself. nih.gov This "proximity-driven reactivity" can lead to highly specific enzyme inactivation, as the covalent reaction only occurs after precise binding. researchgate.net

Receptor Binding Profiling and Ligand-Target Interactions (in vitro studies)

The biological effects of a compound are often mediated through its interaction with specific receptors. Assessing the binding profile of this compound would be crucial to understanding its pharmacological potential.

Radioligand binding assays are commonly used to determine a compound's affinity for various receptors. In these assays, the test compound competes with a known radioactive ligand for binding to the target receptor.

Affinity (Ki) : The inhibition constant (Ki) quantifies the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.

Selectivity : Selectivity is a measure of a compound's ability to bind to a specific target receptor over other receptors. For instance, a compound might show high affinity for dopamine (B1211576) D3 receptors but low affinity for D2 receptors or serotonin (B10506) receptors, making it a selective ligand. mdpi.com Developing selective ligands is a key goal in drug discovery to minimize off-target effects. nih.govnih.gov

Given its structure, this compound could potentially interact with receptors that recognize amino acids or related small molecules, such as metabotropic glutamate (B1630785) receptors. nih.gov

Table 2: Hypothetical Receptor Binding Profile

Receptor TargetBinding Affinity (Ki, nM)Selectivity vs. Other Receptors
Receptor AData Not AvailableData Not Available
Receptor BData Not AvailableData Not Available

Once binding is confirmed, functional assays are performed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. nih.gov These assays measure the downstream cellular response following receptor binding, such as changes in second messenger levels (e.g., cAMP) or the recruitment of signaling proteins like β-arrestin. nih.gov Some compounds may exhibit "functional selectivity" or "biased agonism," where they preferentially activate one signaling pathway over another. mdpi.comnih.gov

Cellular Uptake and Subcellular Localization Studies (in vitro cell models)

For a compound to exert an intracellular effect, it must first cross the cell membrane. The mechanisms of cellular uptake for a small molecule like this compound can be investigated using various in vitro cell models.

Potential uptake mechanisms include:

Passive Diffusion : Small, lipophilic molecules can diffuse across the cell membrane. The bulky di(propan-2-yl) group may increase the lipophilicity of the molecule, potentially favoring this mechanism.

Carrier-Mediated Transport : As an amino acid derivative, the compound might be recognized and transported into the cell by specific amino acid transporters. nih.gov

Endocytosis : Cells can internalize substances through various forms of endocytosis, such as macropinocytosis, clathrin-mediated endocytosis, or caveolin-mediated endocytosis. beilstein-journals.org This is a common pathway for larger molecules and nanoparticles but can also be utilized by smaller molecules. beilstein-journals.orgnih.gov

Studies to elucidate these pathways often involve treating cell cultures with the compound and using inhibitors specific to each uptake mechanism to see which pathway's blockage prevents internalization. beilstein-journals.org Confocal microscopy with a fluorescently labeled version of the compound can then be used to visualize its subcellular localization, determining if it accumulates in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. researchgate.net

Scientific Inquiry into this compound Remains Undocumented in Public Research

Despite a comprehensive search of scientific literature, detailed information regarding the biological and biochemical interactions of the chemical compound this compound, including its mechanism of action, molecular targets, and structure-activity relationships, is not available in publicly accessible research databases.

Extensive searches for peer-reviewed articles and scientific data on this specific molecule have yielded no results. Consequently, the elucidation of its effects at a molecular and cellular level, the identification of its biological targets, and an analysis of how its chemical structure relates to its activity cannot be provided at this time.

The field of biochemical research is vast, and while many compounds are synthesized and studied, not all are documented in publicly available literature. It is possible that research on this compound exists within proprietary databases of pharmaceutical or chemical companies, or that it is a novel compound that has not yet been the subject of published scientific investigation.

Without any available data from in vitro studies, it is impossible to detail the mechanism by which this compound may interact with biological systems. Similarly, the specific proteins, enzymes, or receptors that it might bind to and modulate remain unidentified. Furthermore, the absence of studies on analogues or derivatives of this compound means that no structure-activity relationship (SAR) data can be compiled. SAR studies are crucial for understanding how modifications to the chemical structure of a molecule can enhance its potency, selectivity, or other pharmacological properties.

This lack of information prevents the creation of the detailed scientific article as requested, as all sections would be devoid of the necessary factual basis. Further research and publication in peer-reviewed journals would be required to shed light on the biochemical profile of this compound.

Applications of 4 Di Propan 2 Yl Amino but 2 Ynoic Acid in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

A thorough investigation into the use of 4-[di(propan-2-yl)amino]but-2-ynoic acid as a foundational element in complex organic synthesis has yielded no specific examples of its application.

Synthesis of Natural Product Analogues and Designed Scaffolds Incorporating the Compound

There is no documented evidence in scientific literature of this compound being utilized in the synthesis of natural product analogues or specifically designed molecular scaffolds. While the general class of amino acids and acetylenic compounds are crucial in synthetic chemistry, the unique combination of the diisopropylamino group, the but-2-ynoic acid backbone, and its specific applications remain uncharacterized in this context.

Construction of Novel Heterocyclic Systems and Polycyclic Architectures

The construction of novel heterocyclic and polycyclic systems is a cornerstone of medicinal and materials chemistry. However, searches of chemical databases and scholarly articles did not reveal any instances where this compound serves as a precursor or key intermediate in the formation of such molecular frameworks. The specific reactivity and synthetic utility of this compound for these purposes have not been reported.

Precursor for the Development of Advanced Functional Materials

The potential of this compound as a monomer or foundational unit for advanced functional materials has not been explored in the available literature.

Incorporation into Polymer Backbones via Alkyne Polymerization and Post-Polymerization Modification

The presence of an alkyne functional group suggests theoretical potential for polymerization. However, there are no published studies on the alkyne polymerization of this compound or its derivatives. Similarly, its use in post-polymerization modification to introduce the diisopropylamino butynoic acid moiety onto existing polymer chains is not documented.

Synthesis of Dendrimers and Hyperbranched Polymers Utilizing the Compound as a Core or Branching Unit

Dendrimers and hyperbranched polymers are complex macromolecules with unique properties. The synthesis of such structures requires monomers with specific functionalities to act as core or branching units. There is no indication from the available scientific data that this compound has been employed in this capacity.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular self-assembly. While the carboxylic acid and tertiary amine groups within this compound could theoretically participate in hydrogen bonding or other non-covalent interactions, there are no specific research articles or reports detailing its use in the design of supramolecular assemblies or self-assembling systems.

Applications in Bioorthogonal Chemistry and Bioconjugation Techniques

The internal alkyne functionality of this compound is a key feature that suggests its utility in bioorthogonal chemistry. wikipedia.org Specifically, the alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". rsc.orgnih.govcas.org These reactions are highly efficient and specific, allowing for the labeling and conjugation of biomolecules in complex biological environments.

The carboxylic acid group could be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to enable covalent attachment to amine groups on proteins, peptides, or other biomolecules. lumiprobe.com The resulting bioconjugate would then carry a reactive alkyne handle for subsequent "clicking" with an azide-modified partner.

Table 3: Potential Bioorthogonal Reactions and Applications

Reaction TypeReaction PartnerBiomolecule TargetApplication
CuAACAzide-modified moleculeProteins, DNA, lipidsFluorescent labeling, imaging, drug delivery
SPAACStrained cyclooctyneLive cell imagingIn vivo tracking of biomolecules
Sonogashira CouplingAryl or vinyl halideSynthetic biopolymersMaterial science, drug discovery

The di(propan-2-yl)amino group might influence the solubility and pharmacokinetic properties of the resulting bioconjugates.

Development of Novel Catalytic Systems Utilizing Derivatives of this compound as Ligands or Organocatalysts

The structural features of this compound suggest that its derivatives could be employed in the development of novel catalytic systems.

As a ligand, the carboxylic acid and the tertiary amine could coordinate to a metal center, while the alkyne could either remain as a pendant group for further functionalization or participate in the catalytic cycle. researchgate.net The steric bulk of the di(propan-2-yl)amino group could create a specific chiral environment around the metal center, potentially leading to enantioselective catalysts.

Table 4: Potential Catalytic Applications

Catalyst TypePotential ReactionRole of the Compound's Derivative
Metal ComplexCross-coupling reactions, hydrogenationChiral ligand
OrganocatalystAldol reactions, Michael additionsChiral scaffold, directing group
Dual CatalystTandem reactionsBoth ligand and organocatalyst features

Further research into the synthesis of derivatives and their catalytic activity is necessary to fully explore the potential in this area.

Future Perspectives and Emerging Research Directions for 4 Di Propan 2 Yl Amino but 2 Ynoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Predictive Synthesis: Machine learning algorithms can be trained on vast databases of chemical reactions to predict the most efficient synthetic routes. illinois.eduprinceton.eduazorobotics.com For instance, an AI model could optimize the conditions for the coupling reactions that would form the core structure of the molecule, potentially leading to higher yields and fewer byproducts. youtube.com These models can analyze a wide array of parameters, including catalysts, solvents, and temperature, to propose novel and more effective synthetic strategies. researchgate.net

Generative Design of Derivatives: AI can be employed to design novel derivatives of 4-[di(propan-2-yl)amino]but-2-ynoic acid with tailored properties. nih.gov By defining desired characteristics, such as enhanced biological activity or specific physical properties, generative models can propose new molecular structures for synthesis. technologynetworks.com This approach accelerates the discovery of new chemical entities for various applications. rsc.org

Property Prediction: AI and ML models can predict the physicochemical and biological properties of new compounds, including their solubility, toxicity, and potential therapeutic effects. nih.govprinceton.edu This predictive capability allows for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

AI/ML Application AreaPotential Impact on this compound Research
Synthesis Prediction Optimization of reaction conditions for higher yields and purity. princeton.edu
Generative Molecular Design Creation of novel derivatives with tailored properties for specific applications. technologynetworks.com
Property Prediction In silico screening for desirable biological and physical characteristics. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Compound

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the alkyne, amine, and carboxylic acid moieties could lead to unprecedented reactivity.

Internal Alkyne Functionalization: The internal alkyne is a versatile handle for a variety of chemical transformations. Recent advances in radical transformations of internal alkynes could be applied to introduce new functional groups across the triple bond. rsc.orgresearchgate.net

Propargylamine (B41283) Reactivity: Propargylamines are a well-established class of compounds with diverse reactivity. nih.govresearchgate.net The specific substitution pattern in this compound could be exploited in novel cyclization and isomerization reactions to generate complex heterocyclic scaffolds. mdpi.com

Multicomponent Reactions: The aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool for generating molecular complexity. acs.orgnih.gov Investigating the participation of this compound or its precursors in such reactions could lead to the discovery of novel chemical entities. nih.govnih.gov

Cascade Reactions: The proximity of the three functional groups could facilitate novel cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. For example, a reaction initiated at the carboxylic acid could trigger a subsequent transformation involving the alkyne and amine.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving the Compound

To fully understand and optimize the synthesis and transformations of this compound, advanced analytical techniques for real-time reaction monitoring are crucial.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govamericanpharmaceuticalreview.comresearchgate.netyoutube.com This allows for the precise determination of reaction kinetics and mechanisms. clairet.co.uk For reactions involving this compound, these techniques could be used to monitor the disappearance of the alkyne signal or the appearance of new functional groups.

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and ion mobility-mass spectrometry (IMS-MS), are powerful tools for identifying and characterizing reaction intermediates. uvic.ca These methods can provide detailed insights into the reaction mechanism, including the detection of transient species that are not observable by other techniques.

Hyphenated and Emerging Techniques: The use of hyphenated techniques, such as chromatography-IR spectroscopy, and emerging technologies like 2D-IR spectroscopy and microfluidics, can offer a more comprehensive understanding of complex reaction mixtures. numberanalytics.com These advanced methods could be instrumental in unraveling the intricate reaction pathways of this compound.

Analytical TechniqueApplication in Studying this compound
In Situ FTIR/Raman Real-time monitoring of reaction kinetics and endpoints. nih.govamericanpharmaceuticalreview.comyoutube.com
Advanced Mass Spectrometry Identification of transient intermediates and elucidation of reaction mechanisms. uvic.ca
Emerging Technologies Comprehensive analysis of complex reaction mixtures and ultrafast reaction dynamics. numberanalytics.com

Challenges and Opportunities in the Fundamental Chemical and Biological Understanding of Alkyne-Amine-Acid Scaffolds

The alkyne-amine-acid scaffold represents a unique chemical space with both challenges and opportunities for fundamental research.

Chemical Challenges and Opportunities: A key challenge lies in the selective functionalization of one of the three reactive sites without affecting the others. Developing orthogonal protection and activation strategies will be crucial for harnessing the full synthetic potential of this scaffold. The alkyne moiety, in particular, is a valuable building block in organic synthesis. nih.govnih.govresearchgate.net

Biological Understanding: The biological properties of this scaffold are largely unexplored. The constituent functional groups, however, are common in biologically active molecules. khanacademy.orglibretexts.orgashp.org The carboxylic acid can participate in hydrogen bonding and salt bridge formation, the tertiary amine can be protonated at physiological pH, and the alkyne can act as a bioisostere or a reactive handle for covalent modification of biological targets. researchgate.net Future research could focus on screening libraries of alkyne-amine-acid compounds for various biological activities.

Potential for Derivatization into High-Value Chemical Entities for Specific Niche Applications

The versatile structure of this compound makes it an attractive starting material for the synthesis of high-value chemical entities.

Q & A

Q. What are the common synthetic routes for 4-[di(propan-2-yl)amino]but-2-ynoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a but-2-ynoic acid derivative with diisopropylamine. A methodological approach includes:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to convert the acid to an acyl chloride or active ester .
  • Nucleophilic substitution : React the activated intermediate with diisopropylamine under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions.
  • Purification : Employ column chromatography or recrystallization to isolate the product. Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H and 13C NMR : Confirm the presence of the alkyne proton (δ ~2.5–3.5 ppm) and diisopropylamino group (split signals for CH(CH₃)₂) .
  • IR spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (C₁₀H₁₅NO₂⁺) and fragmentation patterns .
  • HPLC : Use a C18 column with a mobile phase (e.g., water/acetonitrile + 0.1% TFA) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound under varying experimental conditions?

Discrepancies in reaction products (e.g., oxidation vs. reduction pathways) often arise from differences in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may promote protonation of intermediates .
  • Temperature control : Low temperatures (–20°C to 0°C) stabilize reactive intermediates, whereas elevated temperatures accelerate side reactions .
  • Analytical validation : Use tandem LC-MS/MS or 2D NMR to differentiate structurally similar byproducts .

Q. What computational strategies are recommended to predict the reactivity of this compound in novel reaction environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Model solvation effects in aqueous vs. organic media to assess stability of the alkyne moiety .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., benzoic acid derivatives) to infer reactivity trends .

Q. How should one design experiments to elucidate the acid-base behavior of this compound in aqueous and non-aqueous systems?

  • Potentiometric titration : Determine pKa values in water and DMSO using a glass electrode. The carboxylic acid group (pKa ~2–3) and amine (pKa ~9–10) will show distinct equivalence points .
  • UV-Vis spectroscopy : Monitor pH-dependent shifts in absorbance (e.g., deprotonation of the carboxylic acid at λ ~250–300 nm) .
  • Non-aqueous analysis : Use tetrabutylammonium hydroxide (TBAH) as a titrant in acetonitrile to avoid water interference .

Q. What strategies are recommended for stabilizing this compound in long-term storage to prevent degradation?

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic decomposition .
  • Lyophilization : Convert to a sodium salt for improved stability in solid form .
  • Inert atmosphere : Use argon or nitrogen gas to prevent oxidation of the alkyne group .

Methodological Notes

  • Synthesis optimization : Pilot reactions should test molar ratios (e.g., 1:1.2 acid-to-amine) and activation times (1–24 hours) .
  • Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.